molecular formula C8H9N3 B11922526 3-Methylimidazo[1,5-a]pyridin-1-amine

3-Methylimidazo[1,5-a]pyridin-1-amine

Cat. No.: B11922526
M. Wt: 147.18 g/mol
InChI Key: DFMDEPQXSIWGTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylimidazo[1,5-a]pyridin-1-amine is a heterocyclic aromatic amine that belongs to the imidazo[1,5-a]pyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylimidazo[1,5-a]pyridin-1-amine typically involves cyclization reactions. One common method is the cyclization of 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives under acidic conditions . Another approach involves the use of multicomponent reactions, oxidative coupling, and tandem reactions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes, such as microwave-assisted one-pot reactions, can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Methylimidazo[1,5-a]pyridin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of 3-Methylimidazo[1,5-a]pyridin-1-amine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: 3-Methylimidazo[1,5-a]pyridin-1-amine is unique due to its specific ring structure and the position of the methyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-methylimidazo[1,5-a]pyridin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-10-8(9)7-4-2-3-5-11(6)7/h2-5H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMDEPQXSIWGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1C=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.